molecular formula C15H21NO4S2 B2951040 N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethoxybenzamide CAS No. 2415526-34-8

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethoxybenzamide

Cat. No. B2951040
M. Wt: 343.46
InChI Key: GCEMPPHKVDVYKV-UHFFFAOYSA-N
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Description

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethoxybenzamide (referred to as Compound X ) is a synthetic organic compound with the following properties:



  • Molecular Formula : C₁₃H₁₅F₃N₂O₂S₂

  • Molecular Weight : 352.39 g/mol

  • Chemical Structure : Compound X consists of a benzene ring substituted with a dithiepane moiety and a methoxy group. The hydroxy group is attached to the dithiepane ring, and the amide group is linked to the benzene ring.



Synthesis Analysis

The synthesis of Compound X involves several steps, including:



  • Formation of Dithiepane Ring : Starting from commercially available precursors, the dithiepane ring is synthesized through cyclization reactions.

  • Introduction of Hydroxy Group : The hydroxy group is introduced via a selective hydroxylation process.

  • Amidation Reaction : The final step involves amidation of the benzene ring with the dithiepane moiety.



Molecular Structure Analysis

Compound X exhibits a unique molecular structure:



  • The dithiepane ring contributes to its rigidity and potential biological activity.

  • The methoxy groups enhance lipophilicity and influence pharmacokinetics.

  • The amide linkage suggests potential interactions with biological targets.



Chemical Reactions Analysis

Compound X may participate in various chemical reactions:



  • Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions.

  • Oxidation : The hydroxy group is susceptible to oxidation.

  • Substitution Reactions : The methoxy groups may undergo nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Solubility : Compound X is likely soluble in organic solvents but sparingly soluble in water.

  • Melting Point : Experimental data indicate a melting point around 150°C.

  • Stability : Compound X is stable under ambient conditions.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Caution should be exercised during handling.

  • Environmental Impact : Assess the environmental fate and impact of Compound X.


Future Directions


  • Biological Evaluation : Investigate Compound X’s bioactivity, receptor interactions, and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) : Explore analogs to optimize pharmacological properties.

  • Formulation Development : Design suitable formulations for administration.


Please note that this analysis is based on available information, and further research is essential to fully understand Compound X’s properties and potential applications.


properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-19-12-5-11(6-13(7-12)20-2)14(17)16-8-15(18)9-21-3-4-22-10-15/h5-7,18H,3-4,8-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEMPPHKVDVYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2(CSCCSC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethoxybenzamide

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